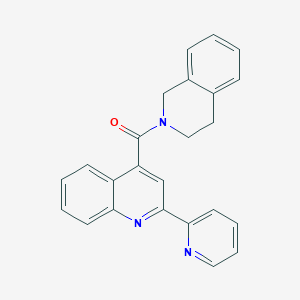
D-Alanine Sofosbuvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine Sofosbuvir: is a compound that combines the properties of D-Alanine, an amino acid, with Sofosbuvir, a nucleotide analog used as an antiviral medication. Sofosbuvir is primarily used in the treatment of hepatitis C virus (HCV) infections. The combination of these two molecules aims to enhance the therapeutic efficacy and stability of the antiviral agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several steps, including the preparation of the nucleoside core and the attachment of the D-Alanine moiety. The nucleoside core of Sofosbuvir is synthesized through a series of reactions, including fluorination, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The D-Alanine moiety is then attached to the nucleoside core through peptide coupling reactions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes using safer and more efficient reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. One improved method involves reacting (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine with other raw materials in an organic solvent in the presence of a Lewis acid and an alkali .
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.
Reduction: Reduction reactions can occur at the nucleotide core, affecting the fluorine and methyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine Sofosbuvir is used in synthetic chemistry to study the effects of amino acid modifications on nucleotide analogs. It serves as a model compound for developing new antiviral agents with improved efficacy and stability.
Biology: In biological research, this compound is used to study the mechanisms of antiviral action and resistance. It helps in understanding how modifications to the nucleotide analog affect its interaction with viral enzymes and replication processes.
Medicine: In medical research, this compound is investigated for its potential to treat various viral infections, particularly hepatitis C. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations.
Industry: In the pharmaceutical industry, this compound is used to develop new formulations and delivery methods for antiviral medications. It is also studied for its potential use in combination therapies with other antiviral agents.
Wirkmechanismus
D-Alanine Sofosbuvir exerts its antiviral effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized intracellularly to form the active uridine analog triphosphate, which incorporates into the viral RNA and acts as a chain terminator, preventing further viral replication . The D-Alanine moiety enhances the stability and bioavailability of the compound, allowing for more effective inhibition of the viral polymerase.
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir: The parent compound, used as a standard for comparison.
Ledipasvir: Another antiviral agent used in combination with Sofosbuvir for treating HCV.
Velpatasvir: A pan-genotypic antiviral agent often combined with Sofosbuvir.
Daclatasvir: An inhibitor of the HCV NS5A protein, used in combination therapies.
Uniqueness: D-Alanine Sofosbuvir is unique due to the incorporation of the D-Alanine moiety, which enhances its stability and bioavailability compared to Sofosbuvir alone. This modification potentially improves the therapeutic efficacy and reduces the dosage required for effective treatment.
By combining the properties of D-Alanine and Sofosbuvir, this compound represents a promising advancement in antiviral therapy, offering potential benefits in terms of efficacy, stability, and patient compliance.
Eigenschaften
CAS-Nummer |
1496552-16-9; 1496552-28-3 |
|---|---|
Molekularformel |
C22H29FN3O9P |
Molekulargewicht |
529.458 |
IUPAC-Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |
InChI-Schlüssel |
TTZHDVOVKQGIBA-SGUBORNDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)


![3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2518199.png)
![N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2518201.png)
![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518204.png)


![N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518211.png)
